molecular formula C9H10FIO2 B14058243 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene

Cat. No.: B14058243
M. Wt: 296.08 g/mol
InChI Key: FKTBFMPOJXTJGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene typically involves the iodination of 1,3-dimethoxy-2-(fluoromethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is unique due to the presence of both iodine and fluoromethyl groups, which confer distinct reactivity patterns and applications. The combination of these functional groups allows for a wide range of chemical transformations and makes the compound valuable in various research and industrial contexts .

Biological Activity

1,3-Dimethoxy-5-iodo-2-(fluoromethyl)benzene is an organic compound that has garnered interest due to its potential biological activities. Characterized by the presence of both methoxy and fluoromethyl substituents on a benzene ring, along with an iodine atom, this compound's unique structural features suggest diverse applications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C10_{10}H10_{10}F1_{1}I1_{1}O2_{2}
  • Molecular Weight : Approximately 312.08 g/mol

Structural Features

The compound features:

  • Methoxy Groups : Enhance solubility and biological activity.
  • Iodine Atom : Known for increasing reactivity and potential interactions with biological targets.
  • Fluoromethyl Group : Contributes to lipophilicity, improving membrane penetration.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen (iodine) and methoxy groups influence its reactivity and binding affinity to various enzymes or receptors. This compound may also exhibit photodynamic properties, which are critical in therapeutic applications such as cancer treatment.

Related Compounds

Research on structurally similar compounds indicates that halogenated methoxybenzenes often demonstrate significant biological properties, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives have been noted for their ability to inhibit tumor cell proliferation.

Case Studies

  • Anticancer Activity : A study investigating compounds with similar structural motifs found that iodine substitution significantly enhanced anticancer activity through increased singlet oxygen production during photodynamic therapy .
  • Antimicrobial Properties : Compounds resembling this compound exhibited varying degrees of antimicrobial activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 37 to 124 μg/mL .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Candida albicans
AnticancerInhibition of tumor cell proliferation
Photodynamic TherapyEnhanced singlet oxygen production

Pharmacological Potential

While specific data on the biological effects of this compound remains limited, the presence of halogens and methoxy groups in similar compounds suggests potential for drug development targeting specific pathways in disease processes. The unique combination of functional groups enhances its reactivity and interaction with biomolecules, making it a candidate for further pharmacological studies .

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

2-(fluoromethyl)-5-iodo-1,3-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-4H,5H2,1-2H3

InChI Key

FKTBFMPOJXTJGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CF)OC)I

Origin of Product

United States

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